4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Description

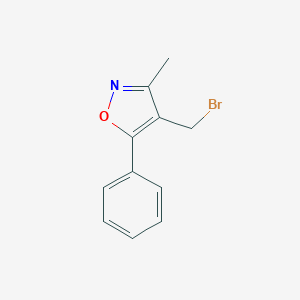

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGVZUOBUPWFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380150 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113841-59-1 | |

| Record name | 4-(bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 3 Methyl 5 Phenylisoxazole

Regioselective Synthesis Strategies

The precise arrangement of substituents on the isoxazole (B147169) ring is critical, and thus, regioselective synthesis strategies are paramount. The formation of the 3-methyl-5-phenylisoxazole (B94393) core, the precursor to the final product, requires careful control over the reaction conditions and choice of reactants.

Multi-Component Reaction (MCR) Approaches for Isoxazole Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the isoxazole ring in a single step from multiple starting materials. One common approach involves the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). To achieve the desired 3-methyl-5-phenyl substitution pattern, 1-phenyl-1,3-butanedione can be reacted with hydroxylamine hydrochloride. The regioselectivity of this reaction, determining which carbon of the dicarbonyl becomes C3 and which becomes C5 of the isoxazole, can be influenced by the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| 1-phenyl-1,3-butanedione | Hydroxylamine Hydrochloride | 3-methyl-5-phenylisoxazole | One-pot synthesis of the isoxazole core. |

This method provides a direct route to the core structure, which can then be further modified.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. researchgate.net This reaction involves a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, typically an alkyne or an alkene. researchgate.net

To form the 3-methyl-5-phenylisoxazole ring, benzonitrile (B105546) oxide is reacted with propyne (B1212725). Benzonitrile oxide can be generated in situ from benzaldoxime (B1666162) using an oxidizing agent or from the corresponding hydroximoyl chloride by dehydrohalogenation. The subsequent cycloaddition with propyne leads to the formation of the isoxazole ring.

The regioselectivity of this cycloaddition is a key consideration. The reaction of benzonitrile oxide with a terminal alkyne like propyne can potentially yield two regioisomers: 3-phenyl-5-methylisoxazole and 3-methyl-5-phenylisoxazole.

| 1,3-Dipole | Dipolarophile | Potential Products |

| Benzonitrile Oxide | Propyne | 3-phenyl-5-methylisoxazole and 3-methyl-5-phenylisoxazole |

The regiochemical outcome of the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is influenced by a combination of steric and electronic factors. researchgate.net The frontier molecular orbital (FMO) theory is often used to predict the predominant regioisomer. researchgate.net Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

In the case of the reaction between benzonitrile oxide and propyne, the electronic properties of the substituents on both the nitrile oxide and the alkyne play a significant role. The phenyl group is electron-withdrawing, while the methyl group is electron-donating. These electronic differences influence the orbital coefficients at the reacting centers, thereby directing the regioselectivity of the cycloaddition.

Furthermore, reaction conditions such as solvent polarity, temperature, and the presence of catalysts can also affect the regioselectivity. For instance, hydrogen bonding or chelation effects with the reactants can influence the transition state and favor the formation of one regioisomer over the other. rsc.org

Bromination Reactions for Bromomethyl Functionalization

Once the 4-methyl-3-methyl-5-phenylisoxazole precursor is synthesized, the final step is the selective introduction of a bromine atom to the methyl group at the 4-position.

The selective bromination of the methyl group at the 4-position of the isoxazole ring can be achieved using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free-radical mechanism, where the allylic-like protons of the 4-methyl group are preferentially abstracted, leading to the formation of a stabilized radical intermediate. Subsequent reaction with NBS yields the desired 4-(bromomethyl)-3-methyl-5-phenylisoxazole.

A reported method for a similar transformation involves the bromination of an isoxazole derivative using N-bromosuccinimide in acetic acid, with the reaction being heated to facilitate the process. maynoothuniversity.ie This indicates that acidic conditions can also promote this type of benzylic bromination.

| Starting Material | Reagent | Product | Reaction Type |

| 4-methyl-3-methyl-5-phenylisoxazole | N-Bromosuccinimide (NBS) | This compound | Radical Bromination |

This selective bromination is a crucial final step in the synthesis of the target compound.

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, providing pathways that are both efficient and selective. Recent research has focused on minimizing the reliance on heavy metals, leading to the development of metal-free and organocatalytic systems.

Metal-Free Synthetic Routes

The development of metal-free synthetic methods is a significant area of interest due to the reduced cost, lower toxicity, and easier purification of final products. rsc.org A notable metal-free approach for synthesizing the core structure of the target compound, specifically 3-phenyl-5-(bromomethyl)isoxazoles, involves a multi-component reaction (MCR). researchgate.net This method utilizes a 1,3-dipolar cycloaddition reaction between propargyl bromide and α-chloro aldoximes, which are generated in situ. The reaction proceeds smoothly under mild conditions in a mixture of dimethylformamide (DMF) and water, demonstrating excellent tolerance for a variety of substituents on the phenyl ring. researchgate.net

This catalyst-free synthesis of 5-arylisoxazole derivatives can also be achieved through the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. mdpi.comnih.govresearchgate.net This particular method is lauded for its simple work-up, mild reaction conditions, and high yields, presenting an environmentally benign alternative to traditional protocols. mdpi.comnih.gov

Table 1: Metal-Free Synthesis of 3-phenyl-5-(bromomethyl)isoxazole Analogues researchgate.net

| Aldehyde Precursor (Ar-CHO) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 3.0 | 92 |

| 4-Methylbenzaldehyde | 3.5 | 94 |

| 4-Methoxybenzaldehyde | 3.5 | 95 |

| 4-Chlorobenzaldehyde | 3.0 | 96 |

| 4-Bromobenzaldehyde | 3.0 | 97 |

| 4-Nitrobenzaldehyde | 2.5 | 98 |

Role of Organocatalysis in Diastereoselective Access to Isoxazole Derivatives

Organocatalysis has emerged as a crucial strategy for controlling stereochemistry in chemical reactions. While not directly applied to the synthesis of this compound in the reviewed literature, its application to isoxazole derivatives highlights its potential for creating complex, chiral structures. For instance, chiral phosphoric acid catalysts have been successfully employed in the atroposelective arylation of 5-aminoisoxazoles and quinones. researchgate.net This process facilitates the synthesis of axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities. The catalyst works by accelerating the enantioselective reaction, effectively overpowering the non-catalyzed racemic background reaction. researchgate.net

Another example is the organocatalytic deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes, which provides access to various isoxazoles. acs.org These examples underscore the power of organocatalysis to construct stereochemically rich isoxazole scaffolds under mild conditions, a principle that could be extended to derivatives of the target compound.

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles. bohrium.com Key areas of focus include the use of safer solvents, renewable reagents, and energy-efficient reaction conditions. nih.govresearchgate.net

Aqueous Reaction Media and Environmentally Benign Solvents

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com Several synthetic routes for isoxazoles have been successfully adapted to aqueous media. The aforementioned metal-free synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride is a prime example of a reaction conducted entirely in water. mdpi.comnih.govresearchgate.net Similarly, a method for synthesizing 3,4,5-trisubstituted isoxazoles employs a mixture of 95% water and 5% methanol, proceeding rapidly at room temperature. nih.gov The use of ultrasound irradiation in aqueous media further enhances the green credentials of these syntheses by improving efficiency. mdpi.comscilit.com

Sustainable Reagents and Catalysts

Sustainability in isoxazole synthesis is advanced by employing reagents and catalysts that are renewable, reusable, and non-toxic. The move towards catalyst-free reactions in water is a significant step in this direction. mdpi.comnih.gov Where catalysts are necessary, the focus is on developing systems that can be easily recovered and reused. For example, itaconic acid and ferrite (B1171679) nanoparticles have been used as recyclable catalysts in ultrasound-promoted syntheses of isoxazolone derivatives in water. mdpi.com

Furthermore, the use of unconventional energy sources like microwave irradiation and ultrasonication aligns with green chemistry principles by significantly reducing reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.netmdpi.comscilit.com These techniques not only accelerate reactions but also often lead to higher product yields and selectivity. nih.govresearchgate.net The use of Vitamin B1, a readily available and metal-free catalyst, for multicomponent reactions in water under ultrasound irradiation further exemplifies the push towards sustainable chemical synthesis. mdpi.comscilit.com

Table 2: Comparison of Green Synthetic Methods for Isoxazole Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Catalyst-Free Synthesis in Water | Reaction of enaminones with hydroxylamine hydrochloride | Environmentally benign, simple work-up, high yields | mdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation, often in aqueous media | Reduced reaction time, lower energy consumption, improved yields | mdpi.comscilit.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation, can be solvent-free | Rapid heating, enhanced reaction rates, high selectivity | nih.govresearchgate.net |

| [3+2] Cycloaddition in Water | Reaction of nitrile oxides with diketones/ketoesters | Fast, environmentally friendly, mild conditions | nih.gov |

Chemical Transformations and Reactivity of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole

Nucleophilic Substitution Reactions

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic-like carbon atom electrophilic and an excellent site for attack by nucleophiles. This reactivity is the basis for the synthesis of a wide array of derivatives through SN2-type reactions.

Formation of Ethers and Esters via the Bromomethyl Group

The displacement of the bromide ion by oxygen-based nucleophiles provides a straightforward route to ethers and esters. Alcohols and phenols, in the presence of a non-nucleophilic base such as potassium carbonate or sodium hydride, react with 4-(bromomethyl)-3-methyl-5-phenylisoxazole to form the corresponding ether derivatives. Similarly, carboxylate salts, either pre-formed or generated in situ from a carboxylic acid and a base, readily displace the bromide to yield esters. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the substitution process.

A notable example includes the reaction of substituted 5-(bromomethyl)-3-phenylisoxazoles with hydroxy-functionalized flavonoids. For instance, reacting the bromomethyl isoxazole (B147169) with a compound like 7-hydroxyflavanone (B191499) in the presence of potassium carbonate in acetonitrile yields the corresponding ether-linked product. researchgate.net

| Nucleophile (R-OH / R-COOH) | Base | Solvent | Product Class |

|---|---|---|---|

| Alcohol (R'-OH) | K₂CO₃, NaH | DMF, Acetonitrile | Ether (Isoxazole-CH₂-O-R') |

| Phenol (Ar-OH) | K₂CO₃ | Acetonitrile | Aryl Ether (Isoxazole-CH₂-O-Ar) |

| Carboxylic Acid (R'-COOH) | K₂CO₃, Et₃N | DMF, Acetone | Ester (Isoxazole-CH₂-O-C(O)-R') |

Amination Reactions to Yield Aminomethyl Derivatives

Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to produce a range of aminomethyl derivatives. These reactions typically require the presence of a base to neutralize the hydrobromic acid generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate or an excess of the reacting amine itself. The resulting secondary or tertiary amines are important precursors for more complex molecules. For example, based on analogous chloromethylisoxazoles, reactions with secondary amines can be used to synthesize various water-soluble conjugates. researchgate.net

| Nucleophile | Base | Solvent | Product Class |

|---|---|---|---|

| Primary Amine (R'-NH₂) | K₂CO₃ or excess R'-NH₂ | DMF, Acetonitrile | Secondary Amine (Isoxazole-CH₂-NH-R') |

| Secondary Amine (R'R''NH) | K₂CO₃ or excess R'R''NH | DMF, Acetonitrile | Tertiary Amine (Isoxazole-CH₂-NR'R'') |

| Azide (N₃⁻) | NaN₃ | DMF, DMSO | Azide (Isoxazole-CH₂-N₃) |

Sulfur-Containing Derivatives Synthesis

The soft nature of sulfur nucleophiles makes them highly effective for displacing the bromide from the bromomethyl group. Thiols (mercaptans) and thiophenols react under basic conditions to form thioethers (sulfides), which are valuable intermediates in organic synthesis. nih.gov Analogous reactions with related chloromethyl isoxazoles have been used to create conjugates with sulfur-containing molecules like thiourea (B124793) and thioglycolic acid. researchgate.net The reaction proceeds efficiently, often at room temperature, using a base like potassium carbonate or sodium hydroxide (B78521) to deprotonate the thiol.

| Nucleophile | Base | Solvent | Product Class |

|---|---|---|---|

| Thiol (R'-SH) | K₂CO₃, NaOH | Ethanol, DMF | Thioether (Isoxazole-CH₂-S-R') |

| Thiourea (S=C(NH₂)₂) | - | Ethanol | Isothiouronium Salt |

Cross-Coupling Reactions

While nucleophilic substitution is the most common transformation for the bromomethyl group, palladium-catalyzed cross-coupling reactions offer powerful methods for forming new carbon-carbon bonds, thereby introducing greater molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide. nih.govsemanticscholar.orgtcichemicals.com While most commonly applied to sp²-hybridized carbons (e.g., aryl halides), its application to sp³-hybridized carbons, such as benzylic halides, has been well-documented. researchgate.netlookchem.comlookchem.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium(0) complex, can generate diarylmethane-like structures.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromomethylisoxazole to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Efficient coupling often requires specific ligands to stabilize the palladium catalyst and facilitate the reaction steps. lookchem.com Similarly, other cross-coupling reactions like the Stille (using organostannanes) and Kumada (using Grignard reagents) reactions can also be applied to benzylic halides to form C-C bonds. wikipedia.orgrsc.orgacs.orgwikipedia.orgorganic-chemistry.org

Introduction of Aryl and Heteroaryl Moieties

The primary utility of cross-coupling reactions in this context is the direct installation of diverse aryl and heteroaryl groups at the methylene (B1212753) position of the isoxazole. By choosing the appropriate organoboron (for Suzuki), organotin (for Stille), or organomagnesium (for Kumada) reagent, a wide variety of substituents can be introduced. researchgate.netorganic-chemistry.org This allows for the synthesis of a library of 4-(arylmethyl)- and 4-(heteroarylmethyl)-3-methyl-5-phenylisoxazole derivatives. These reactions exhibit good functional group tolerance, allowing for the coupling of partners bearing esters, ketones, and nitro groups. researchgate.net

| Boronic Acid (R-B(OH)₂) | Catalyst System (Example) | Base | Product Structure |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Isoxazole-CH₂-Phenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Isoxazole-CH₂-(p-methoxyphenyl) |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Isoxazole-CH₂-(2-thienyl) |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Isoxazole-CH₂-(3-pyridyl) |

Ring-Opening and Rearrangement Reactions

The inherent strain of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to ring-opening and subsequent rearrangement reactions. These transformations are valuable for the synthesis of other heterocyclic systems and acyclic compounds.

One notable rearrangement applicable to isoxazole derivatives is the Boulton-Katritzky rearrangement . This process, typically occurring under the influence of acid, base, heat, or light, involves the recyclization of a heterocyclic system. beilstein-journals.orgnih.gov For isoxazoles, this rearrangement can be initiated by the formation of a suitable side chain, such as a hydrazone. While direct examples with this compound are not extensively documented, the general mechanism suggests that conversion of the bromomethyl group to a hydrazone-forming functional group could facilitate this type of rearrangement, leading to the formation of substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

Photochemical rearrangements also represent a significant class of reactions for isoxazoles. Upon exposure to ultraviolet radiation, isoxazoles can undergo isomerization to oxazoles or fragment to form various products. This reactivity stems from the photolabile N-O bond. rsc.org

The following table summarizes potential rearrangement reactions applicable to derivatives of this compound based on known isoxazole chemistry.

| Rearrangement Type | Conditions | Potential Products from Derivatives |

| Boulton-Katritzky | Acid, base, heat, or light on a hydrazone derivative | Substituted 1,2,3-triazoles |

| Photochemical | UV irradiation | Oxazole isomers, fragmented products |

Derivatization of the Isoxazole Ring System

Beyond the reactivity of the bromomethyl substituent, the isoxazole ring itself can undergo various derivatization reactions, including electrophilic substitution and cycloaddition reactions. These transformations allow for further modification of the core heterocyclic structure, enabling the synthesis of a diverse range of analogues.

Electrophilic substitution on the isoxazole ring is a key method for introducing new functional groups. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. For 3-methyl-5-phenylisoxazole (B94393), a close analogue of the title compound, nitration has been shown to occur at the 4-position. researchgate.net Treatment of 3-methyl-5-phenylisoxazole with nitric acid in acetic anhydride (B1165640) under mild conditions yields 3-methyl-4-nitro-5-phenylisoxazole. researchgate.net This suggests that the 4-position of this compound is also susceptible to electrophilic attack, although the presence of the bromomethyl group may influence the reaction's feasibility and outcome.

The synthesis of isoxazoles can also be achieved through electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with various electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2), leading to 4-halo-3,5-disubstituted isoxazoles. figshare.comnih.govorganic-chemistry.org While this is a synthetic route to isoxazoles rather than a derivatization of a pre-existing ring, it highlights the reactivity of the positions on the isoxazole ring.

Cycloaddition reactions offer another avenue for derivatizing the isoxazole core. Isoxazoles can participate as dienophiles or dipolarophiles in [4+2] and [3+2] cycloadditions, respectively, leading to the formation of fused heterocyclic systems. researchgate.netnih.govresearchgate.net The specific reactivity of this compound in such reactions would depend on the nature of the reacting partner and the reaction conditions.

The table below outlines potential derivatization reactions of the isoxazole ring in this compound, based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | Nitric acid, acetic anhydride | 4-(Bromomethyl)-3-methyl-4-nitro-5-phenylisoxazole |

Advanced Spectroscopic and Analytical Characterization of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For the analysis of 4-(bromomethyl)-3-methyl-5-phenylisoxazole, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to assemble a complete picture of its molecular architecture.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, distinct signals would be expected for the protons of the methyl group, the bromomethyl group, and the phenyl group.

Due to the unavailability of a specific ¹H NMR spectrum for this compound in the reviewed literature, data from a closely related analogue, 4-allyl-3-methyl-5-phenylisoxazole , is presented for illustrative purposes. rsc.org The analysis of this analogue demonstrates the principles of proton environment analysis.

Interactive Data Table: ¹H NMR Data for 4-allyl-3-methyl-5-phenylisoxazole rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.65 | d | 7.8 |

| Phenyl-H | 7.53 - 7.31 | m | - |

| Allyl-CH | 6.05 - 5.89 | m | - |

| Allyl-CH₂ | 5.13 | d | 10.2 |

| Allyl-CH₂ | 5.01 | d | 17.2 |

| Allyl-CH₂ (at C4) | 3.52 - 3.06 | m | - |

| Methyl-H | 2.25 | s | - |

For this compound, one would anticipate a singlet for the methyl protons (around 2.3 ppm), a singlet for the bromomethyl protons (shifted downfield, likely in the 4.5-5.0 ppm range due to the electronegativity of bromine), and a multiplet pattern for the aromatic protons of the phenyl group (typically between 7.2 and 7.8 ppm).

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the elucidation of the carbon skeleton.

Interactive Data Table: ¹³C NMR Data for 4-allyl-3-methyl-5-phenylisoxazole rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| Isoxazole (B147169) C5 | 165.4 |

| Isoxazole C3 | 161.0 |

| Allyl CH | 134.4 |

| Phenyl C | 129.6 |

| Phenyl C | 128.8 |

| Phenyl C | 128.3 |

| Phenyl C (ipso) | 126.8 |

| Allyl CH₂ | 116.3 |

| Isoxazole C4 | 110.9 |

| Allyl CH₂ (at C4) | 26.8 |

| Methyl C | 10.1 |

In the ¹³C NMR spectrum of this compound, one would expect to see signals for the methyl carbon (around 10-15 ppm), the bromomethyl carbon (around 25-35 ppm), the carbons of the isoxazole ring (with C3 and C5 appearing at lower field, ~160-170 ppm, and C4 at higher field, ~110-115 ppm), and the carbons of the phenyl ring (in the aromatic region, ~125-135 ppm, with the ipso-carbon appearing at a distinct chemical shift).

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the coupling between adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com An HSQC spectrum of the target molecule would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon, and similarly for the bromomethyl and phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for connecting different functional groups. For instance, in this compound, one would expect to see correlations from the methyl protons to the C3 and C4 carbons of the isoxazole ring, and from the bromomethyl protons to the C4 and potentially the C3 and C5 carbons of the isoxazole ring.

While specific 2D NMR spectra for the title compound are not available, the application of these techniques to isoxazole derivatives is a standard practice for unambiguous structure determination. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.

For This compound (molecular formula C₁₁H₁₀BrNO), the theoretical exact mass can be calculated. While experimental data for this specific compound is not available, HRMS data for a related compound, 4-(2-bromoallyl)-3,5-diphenylisoxazole , illustrates the precision of this technique. rsc.org

Interactive Data Table: HRMS Data for 4-(2-bromoallyl)-3,5-diphenylisoxazole rsc.org

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 340.0332 | 340.0335 |

The close agreement between the calculated and found mass-to-charge ratios provides strong evidence for the proposed elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. rsc.org It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. ESI-MS is often coupled with HRMS to obtain accurate mass measurements.

The ESI-MS spectrum of an isoxazole derivative, 5-(4-chlorophenyl)-3-phenylisoxazole , shows a prominent peak for the protonated molecule. rsc.org

Interactive Data Table: ESI-MS Data for 5-(4-chlorophenyl)-3-phenylisoxazole rsc.org

| Ion | m/z | Relative Intensity |

| [M+H]⁺ | 256 | 100 |

For this compound, which has a molecular weight of approximately 252.11 g/mol , an ESI-MS spectrum would be expected to show a prominent ion cluster around m/z 252 and 254, corresponding to the [M+H]⁺ ions containing the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule correspond to distinct absorption bands in the IR spectrum. For this compound, the spectrum reveals characteristic peaks that confirm the presence of its key structural components: the isoxazole ring, the phenyl group, the methyl group, and the bromomethyl group.

The analysis of the IR spectrum is based on the identification of vibrational modes such as stretching and bending. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below this threshold. The C=C and C=N stretching vibrations of the aromatic phenyl and isoxazole rings are found in the 1600-1400 cm⁻¹ region. The presence of the isoxazole ring is further confirmed by characteristic N-O and C-O stretching bands. rjpbcs.com For instance, studies on similar isoxazole derivatives show peaks for N-O stretching around 1153 cm⁻¹, C-N stretching near 1276 cm⁻¹, and C-O stretching around 1068 cm⁻¹. rjpbcs.com

The bromomethyl substituent is identified by the C-Br stretching vibration, which typically occurs in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. Detailed vibrational frequency assignments for a compound with a similar core structure, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have been established through experimental and computational studies, providing a reliable reference for interpreting the spectrum of this compound. nih.gov

Below is an interactive data table summarizing the expected characteristic IR absorption bands for this compound, compiled from spectroscopic data of closely related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Phenyl) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl, Bromomethyl) | Stretching | 3000 - 2850 |

| C=C (Phenyl Ring) | Stretching | 1600 - 1450 |

| C=N (Isoxazole Ring) | Stretching | ~1570 |

| C-N (Isoxazole Ring) | Stretching | ~1270 |

| N-O (Isoxazole Ring) | Stretching | ~1150 |

| C-O (Isoxazole Ring) | Stretching | ~1070 |

| C-Br (Bromomethyl) | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to construct a model of the crystal lattice and the molecular structure.

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, specific crystallographic data such as the crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available.

However, crystallographic studies on closely related isoxazole derivatives provide valuable insights into the expected structural features. For example, the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net In this related structure, the phenyl and isoxazole rings form a significant dihedral angle. researchgate.net It is anticipated that this compound would also exhibit a non-planar conformation due to steric interactions between the substituents on the isoxazole ring.

Should crystallographic data become available, it would be presented in a format similar to the table below, which outlines the typical parameters obtained from an X-ray diffraction experiment.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀BrNO |

| Formula Weight | 252.11 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Based on a comprehensive search of available scientific literature, there are no specific published studies focusing on the detailed theoretical and computational investigations—including Density Functional Theory (DFT) calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—for the compound This compound .

While extensive research exists on the computational analysis of the broader isoxazole class of compounds, the specific data required to populate the requested article outline for this particular molecule is not present in the public domain. Methodologies and findings are available for various other isoxazole derivatives, but applying that information here would be speculative and would not pertain to this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.

Theoretical and Computational Investigations of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Prediction of Biological Activities Based on Molecular Descriptors

The journey from a chemical entity to a therapeutic agent is long and complex. In modern drug discovery, computational methods play a pivotal role in navigating this path by predicting the biological activities of molecules based on their structural and physicochemical properties, collectively known as molecular descriptors. For the compound 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, a member of the diverse isoxazole (B147169) family, these in silico analyses provide a window into its potential as a therapeutic candidate.

Isoxazole derivatives, as a class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The specific biological activity of any given isoxazole is intimately linked to the nature and position of its substituents, which in turn influence its molecular descriptors.

While specific experimental data on the predicted biological activities of this compound are not extensively documented in publicly available literature, general principles of computational drug design and findings from studies on structurally related isoxazoles can provide valuable insights. Computational tools and methodologies, such as Quantitative Structure-Activity Relationship (QSAR) models and software like PASS (Prediction of Activity Spectra for Substances), are instrumental in this predictive process. These tools analyze a molecule's structure to forecast its likely interactions with biological targets.

For a molecule like this compound, key molecular descriptors that would be considered in such predictive models include:

Lipophilicity (LogP): This parameter indicates the molecule's ability to dissolve in fats, oils, and lipids, which is crucial for its ability to cross cell membranes.

Molecular Weight: The mass of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bond Donors and Acceptors: The presence of these features dictates the molecule's ability to form hydrogen bonds, which are critical for binding to biological targets like proteins and enzymes.

Polar Surface Area (PSA): This descriptor is related to a molecule's polarity and is a good predictor of its permeability across biological membranes.

Reactivity: The presence of the bromomethyl group suggests a potential for alkylating activity, which could be a mechanism for certain biological effects, including anticancer activity.

Based on the analysis of these and other descriptors, a spectrum of potential biological activities can be predicted. For instance, the aromatic phenyl group and the heterocyclic isoxazole core are common pharmacophores found in various bioactive compounds. The methyl and bromomethyl substituents further modulate the molecule's properties, potentially enhancing its affinity for specific biological targets.

The following table outlines a hypothetical prediction of biological activities for this compound based on the known activities of similar isoxazole derivatives and the general principles of molecular descriptor-based predictions. It is important to note that these are theoretical predictions and would require experimental validation.

| Predicted Biological Activity | Rationale Based on Molecular Structure and Descriptors |

|---|---|

| Anti-inflammatory | The isoxazole ring is a known scaffold in several anti-inflammatory drugs. The overall lipophilicity and shape of the molecule may allow it to fit into the active sites of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). |

| Anticancer | The presence of a reactive bromomethyl group could enable the molecule to act as an alkylating agent, potentially damaging the DNA of cancer cells and inducing apoptosis. The phenylisoxazole core is also found in compounds with demonstrated antiproliferative effects. |

| Antibacterial | The heterocyclic nature of the isoxazole ring, combined with the halogen substituent, is a feature present in some antibacterial agents. These features can contribute to interactions with bacterial enzymes or cell wall components. |

| Analgesic | Some isoxazole derivatives have shown analgesic properties. The predicted lipophilicity and ability to cross the blood-brain barrier would be key factors in this potential activity. |

The table below presents a summary of key molecular descriptors that would be calculated for this compound to inform these predictions. The values presented are illustrative and would be determined using specialized computational software.

| Molecular Descriptor | Predicted Value/Range | Potential Biological Implication |

|---|---|---|

| Molecular Weight | ~252 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | Moderate to High | Suggests good membrane permeability and potential for CNS activity. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen in the isoxazole ring) | Allows for specific interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Influences membrane permeability and binding characteristics. |

| Polar Surface Area (PSA) | Low to Moderate | Consistent with good cell membrane penetration. |

Applications of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole in Complex Organic Synthesis

Building Block for Pharmacologically Significant Isoxazole (B147169) Derivatives

The isoxazole ring system is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.net The compound 4-(bromomethyl)-3-methyl-5-phenylisoxazole acts as a crucial building block for creating novel isoxazole derivatives. lifechemicals.com The carbon-bromine bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the facile attachment of the isoxazole core to other molecules, a common strategy for modifying existing drugs or developing new ones. nih.gov

The synthetic utility of this building block is demonstrated in its reaction with various nucleophiles, such as amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This leads to the generation of extensive libraries of new isoxazole derivatives. The nature of the substituents at positions 3 and 5 of the isoxazole ring plays a significant role in modulating the biological activity of the resulting compounds. researchgate.net By using this compound, chemists can systematically introduce this specific, pre-functionalized isoxazole scaffold into larger molecules to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Table 1: Examples of Reactions Using Bromomethyl Isoxazoles as Building Blocks

| Reactant Type | Bond Formed | Resulting Derivative Class |

|---|---|---|

| Amines/Amides | C-N | Amino-isoxazoles |

| Thiols/Thioamides | C-S | Thioether-linked isoxazoles |

| Alcohols/Phenols | C-O | Ether-linked isoxazoles |

Precursor to Nitrogen-Containing Heterocycles

The reactivity of this compound extends beyond simple substitution, enabling its use as a precursor for constructing more complex heterocyclic systems, including fused rings and molecular hybrids.

The strategic placement of the bromomethyl group at the C4 position of the isoxazole ring allows it to participate in intramolecular cyclization reactions to form fused heterocyclic systems. One such target class is the isoxazolo[3,4-c]pyridines. The synthesis of related isoxazolo[3,4-c]pyridin-7(6H)-one structures has been achieved through catalytic hydrogenation of a cyanomethyl group at the C4 position, followed by a selective ring closure. researchgate.net This demonstrates the feasibility of using a functionalized side chain at this position to construct an adjacent pyridine (B92270) ring. A plausible synthetic route starting from this compound could involve its conversion to an intermediate containing a nitrogen nucleophile, which then undergoes an intramolecular cyclization to form the fused pyridinone ring system, a scaffold with potential biological relevance.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. Both isoxazole and pyrazole (B372694) rings are known for their wide range of pharmacological activities. researchgate.netnih.gov Consequently, the synthesis of pyrazole-isoxazole hybrids is an area of significant interest.

The compound this compound is an ideal starting material for creating such hybrids. researchgate.net The bromomethyl group can be used to link the isoxazole core to a pyrazole ring through a stable covalent bond. A common synthetic approach involves the reaction of this compound with a pyrazole derivative containing a nucleophilic group, such as a hydroxyl (-OH) or amino (-NH2) substituent. In the presence of a suitable base, the nucleophilic group on the pyrazole attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new ether or amine linkage. This method allows for the modular construction of diverse libraries of pyrazole-isoxazole hybrids for biological screening. nih.govnih.gov

Synthesis of Complex Molecular Architectures for Drug Discovery

The "building block" nature of this compound is further exploited in its conjugation with other well-established bioactive scaffolds to create complex molecular architectures with potentially novel or enhanced therapeutic properties.

Coumarins: Coumarins (2H-1-benzopyran-2-ones) are a class of natural and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Many biologically active coumarins possess a hydroxyl group, which provides a convenient attachment point for other molecular fragments. The synthesis of coumarin-isoxazole hybrids can be readily achieved by reacting a hydroxycoumarin with this compound under basic conditions, typically employing a Williamson ether synthesis. nih.gov This reaction links the two scaffolds via an ether bridge, creating a hybrid molecule that combines the structural features of both pharmacophores. mdpi.com

Chalcones: Chalcones (1,3-diphenyl-2-propen-1-ones) are precursors in flavonoid biosynthesis and are themselves associated with numerous pharmacological effects, including antioxidant and anticancer activities. nih.govscienceopen.comnih.gov Similar to coumarins, chalcones can be synthesized with hydroxyl substituents on their phenyl rings. These hydroxychalcones can be coupled with this compound through an ether linkage. This synthetic strategy allows for the creation of novel chalcone-isoxazole hybrids, aiming to leverage the biological potential of both molecular frameworks in a single compound. researchgate.net

Table 2: Hybrid Molecular Architectures from this compound

| Scaffold | Linkage Type | Synthetic Method |

|---|---|---|

| Pyrazole | Ether, Amine | Nucleophilic Substitution |

| Coumarin | Ether | Williamson Ether Synthesis |

Biological Activity and Mechanistic Studies of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole and Its Derivatives

Antimicrobial and Antibacterial Activity

The isoxazole (B147169) scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of antimicrobial activities. rsc.org Research into derivatives of the 3-methyl-5-phenylisoxazole (B94393) core has uncovered significant potential in combating various microbial pathogens.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives of the isoxazole structure have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In a study involving a series of novel benzofuran-isoxazole hybrids, several compounds demonstrated excellent to moderate activity against a panel of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. niscpr.res.in Notably, compounds with strong electron-withdrawing groups, such as a nitro group on the phenyl ring attached to the isoxazole, were found to enhance antibacterial activity. niscpr.res.in

Another study investigating 15 different isoxazole derivatives identified two compounds, PUB9 and PUB10, with noticeably high antimicrobial activity, especially against Staphylococcus aureus. nih.gov One of these derivatives, PUB9, was found to have a minimal inhibitory concentration (MIC) more than 1000 times lower than the other derivatives against S. aureus. nih.gov These compounds were also effective in reducing biofilm formation by over 90%, a critical factor in combating chronic infections. nih.govnih.gov

Furthermore, the hybridization of the isoxazole core with other pharmacophores, like triazole, has yielded compounds with potent activity against Gram-negative bacteria. One such conjugate showed a powerful antibacterial effect against Pseudomonas aeruginosa, which was attributed to the synergistic effect of the two heterocyclic rings. mdpi.com

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Benzofuran-isoxazole hybrids | Staphylococcus aureus | Potent activity | niscpr.res.in |

| Benzofuran-isoxazole hybrids | Pseudomonas aeruginosa | Moderate to excellent activity | niscpr.res.in |

| Isoxazole derivative (PUB9) | Staphylococcus aureus | MIC >1000x lower than other derivatives | nih.gov |

| Triazole-isoxazole hybrid (7b) | Pseudomonas aeruginosa | MIC of 30 mg/mL | mdpi.com |

Antifungal Effects (e.g., Candida albicans)

The antifungal potential of isoxazole derivatives has been a significant area of research, particularly against the opportunistic pathogen Candida albicans. mdpi.com A novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential, with two compounds, PUB14 and PUB17, displaying selective antifungal activity. mdpi.comresearchgate.net These compounds were effective against C. albicans without negatively impacting beneficial microbiota like Lactobacillus sp. mdpi.comresearchgate.net They also demonstrated the ability to eradicate biofilms formed by Candida. mdpi.com

In a separate study, isoxazole-based chalcones and dihydropyrazole derivatives were synthesized and tested for their antifungal properties. The dihydropyrazole derivatives, in particular, showed superior antifungal activity against Candida tropicalis. mdpi.com Another investigation into new isoxazole and dihydroisoxazole (B8533529) derivatives found that phenyl-substituted compounds were the most active against C. albicans, with MIC values comparable to the standard drug fluconazole (B54011). tandfonline.com

| Compound Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Isoxazole derivatives (PUB14, PUB17) | Candida albicans | Selective antifungal and anti-biofilm activity | mdpi.comresearchgate.net |

| Dihydropyrazole-isoxazole derivatives | Candida tropicalis | Superior antifungal activity | mdpi.com |

| Phenyl substituted isoxazoles (10c, 11c) | Candida albicans | MIC90 value similar to fluconazole (2 µg/mL) | tandfonline.com |

Antitubercular Activity

Research into 3,5-disubstituted isoxazolines, which share a core structure, has identified promising candidates for anti-tuberculosis agents. nih.govnih.gov An investigation into the structure-activity relationship of an isoxazoline (B3343090) ester compound with anti-tuberculosis activity led to the optimization of derivatives with improved potency against Mycobacterium tuberculosis. nih.govnih.gov Specifically, modifications at the C-5 position of the isoxazoline ring with piperazyl-ureas and piperazyl-carbamates yielded compounds with MIC values ranging from 0.4 to 25 μg/mL. nih.gov These findings indicate that the isoxazole/isoxazoline core possesses intrinsic anti-tuberculosis activity that can be enhanced through systematic chemical modification. nih.govnih.gov

Anticancer and Cytotoxic Effects

Isoxazole derivatives have emerged as a significant class of compounds with potent anticancer and cytotoxic properties. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, in cancer cells.

Impact on Cell Viability and Proliferation

Numerous studies have demonstrated the ability of isoxazole derivatives to inhibit the growth and proliferation of various cancer cell lines. A study on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds exhibited significant antiproliferative activities against human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.gov

Another study focused on tyrosol derivatives bearing a 3,5-disubstituted isoxazole ring. One particular compound, 3d, showed a promising antitumor effect against K562 leukemic cells. mdpi.com Similarly, phenyl-isoxazole–carboxamide analogues were tested for their anticancer profiles against several cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep3B (liver cancer), with some compounds showing notable activity. nih.gov For instance, one derivative was most active against the HeLa cell line with an IC50 value of 15.48 ± 0.89 μg/ml. nih.gov

| Compound Type | Cancer Cell Line | Activity Noted (IC50) | Reference |

|---|---|---|---|

| 3,4-Isoxazolediamide derivatives | K562 (Leukemia) | Significant antiproliferative activity | nih.gov |

| Tyrosol-isoxazole derivative (3d) | K562 (Leukemia) | Promising antitumor effect | mdpi.com |

| Phenyl-isoxazole–carboxamide analogue | HeLa (Cervical Cancer) | 15.48 ± 0.89 µg/ml | nih.gov |

Mechanisms of Apoptosis Induction

The anticancer effects of isoxazole derivatives are often linked to their ability to induce apoptosis. Studies have shown that these compounds can trigger both early and late stages of apoptosis in cancer cells. For example, the previously mentioned 3,4-isoxazolediamide derivatives demonstrated significant pro-apoptotic activity in K562 cells. nih.gov

The tyrosol-isoxazole derivative 3d was found to induce apoptosis in K562 cells through a signaling pathway mediated by reactive oxygen species (ROS). mdpi.com This is consistent with other reports indicating that isoxazole derivatives can act as anticancer agents by promoting apoptosis. mdpi.com The induction of apoptosis is a key mechanism by which chemotherapeutic agents eliminate tumor cells, and the ability of these isoxazole derivatives to activate this pathway underscores their therapeutic potential. nih.gov

Anti-inflammatory Properties

Isoxazole derivatives represent a major class of compounds investigated for their anti-inflammatory potential. mdpi.com Research has demonstrated that these compounds can mitigate inflammatory responses in various preclinical models. scholarsresearchlibrary.com The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and enzymes. nih.govnih.gov

A number of studies have synthesized and evaluated novel isoxazole derivatives for their ability to reduce inflammation. researchgate.netnih.gov In one such study, the anti-inflammatory activity of newly synthesized isoxazoles was assessed using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. scholarsresearchlibrary.comnih.gov Several of the tested compounds exhibited significant anti-inflammatory effects, with some showing potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. researchgate.net

The structural features of the isoxazole derivatives play a crucial role in their anti-inflammatory activity. For instance, the presence of a benzoyl group at position 5 of the isoxazole ring has been associated with potent activity. mdpi.com Similarly, indolyl–isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. mdpi.com Further research has identified that isoxazole derivatives with a methoxy (B1213986) group at the para position of a phenyl ring can be particularly effective. scholarsresearchlibrary.com The mechanism of action for some of these compounds may involve the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov

| Isoxazole Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Indolyl–isoxazolidines | LPS-induced macrophage THP-1 cells | Significant inhibition of TNF-α and IL-6 production. | mdpi.com |

| Chalcone-derived isoxazoles | Carrageenan-induced rat paw edema | Compounds I3, I5, I6, and I11 showed activity comparable to Diclofenac sodium. | researchgate.net |

| Substituted isoxazoles (TPI series) | Carrageenan-induced rat paw edema | Derivatives with a para-methoxy group (TPI-7, TPI-13) were the most active. | scholarsresearchlibrary.com |

| Substituted isoxazoles (5a-5m series) | Carrageenan-induced rat paw edema; COX-2 docking | Compounds 5b, 5c, and 5d showed significant edema inhibition and good binding affinity for COX-2. | nih.gov |

Immunomodulatory Effects

Beyond general anti-inflammatory action, isoxazole derivatives have been shown to possess a range of immunomodulatory properties, capable of both suppressing and stimulating immune responses. mdpi.comnih.gov A majority of the investigated compounds exhibit immunosuppressive activities. nih.gov These effects have been demonstrated in various in vitro and in vivo models using both human and rodent cells. nih.gov

For example, certain derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been found to suppress the humoral immune response to sheep red blood cells (SRBC) in mice and inhibit the proliferative response of lymphocytes. nih.gov In other studies, newly synthesized isoxazole derivatives (designated as MZ, MZO, and MZA series) demonstrated a dose-dependent ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). science24.com The same compounds showed a weaker capacity to inhibit the production of TNF-α following stimulation with lipopolysaccharide (LPS). science24.com

Conversely, some isoxazole derivatives can act as immunostimulants. Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been observed to modulate T-cell subsets and enhance antibody production in mice, suggesting potential applications where boosting the immune response is desired. mdpi.com This dual capacity for immunosuppression and immunostimulation highlights the versatility of the isoxazole scaffold in modulating the complex workings of the immune system. mdpi.comnih.gov

| Isoxazole Derivative Class | Experimental Model | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides | In vivo humoral immune response (SRBC) in mice | Significant suppression of the immune response. | nih.gov |

| MZO-2 (isoxazole derivative) | PHA-induced proliferation of human PBMCs | Most active suppressor of proliferation among tested compounds. | science24.com |

| MZA-1 (isoxazole derivative) | LPS-induced TNF-α production in human whole blood | Best inhibitory action on TNF-α production among tested compounds. | science24.com |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | In vivo immune response in mice | Modulatory effects on T-cell subsets and enhanced antibody production. | mdpi.com |

Activity as Chemokine Receptor Ligands (e.g., CCR8, CXCR1, CXCR2)

Chemokine receptors are critical mediators of leukocyte trafficking in both normal physiology and pathological conditions like inflammation and cancer. nih.gov Receptors such as CXCR1 and CXCR2, which bind to CXC chemokines like CXCL8 (interleukin-8), are key players in the recruitment of neutrophils to sites of inflammation. researchgate.netnih.gov As such, they are considered important therapeutic targets. nih.gov

While extensive research has been conducted on developing small molecule antagonists for chemokine receptors, direct studies linking 4-(bromomethyl)-3-methyl-5-phenylisoxazole or its immediate derivatives to activity at CCR8, CXCR1, or CXCR2 are not prominent in the available literature. However, the pursuit of small molecule inhibitors for these receptors is an active area of research, with compounds like Reparixin, an acylmethanesulfonamide derivative, being investigated as an allosteric inhibitor of CXCR1 and CXCR2. researchgate.net The successful development of such inhibitors demonstrates the feasibility of targeting these receptors with non-peptide small molecules, suggesting that scaffolds like isoxazole could potentially be adapted for this purpose.

Chemokine receptors, including CXCR1 and CXCR2, belong to the large superfamily of G-protein coupled receptors (GPCRs). mdpi.com The binding of a ligand (chemokine) to its receptor induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the membrane. youtube.com

This activation is initiated when the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's alpha subunit. youtube.com The GTP-bound alpha subunit and the beta-gamma complex then dissociate and can interact with various downstream effector proteins, such as enzymes and ion channels, to relay the signal. youtube.comyoutube.com For CXCR1 and CXCR2, this signaling cascade can lead to the activation of pathways like the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cellular responses such as proliferation, migration, and survival. nih.govresearchgate.net

Although not directly related to chemokine receptor signaling, studies have shown that isoxazole derivatives can modulate intracellular signaling pathways. For example, an isoxazole chalcone (B49325) derivative was found to activate the Akt/GSK3β/β-catenin signaling pathway in melanoma cells. nih.gov This demonstrates the capacity of the isoxazole chemical scaffold to interact with and modulate key cellular signal transduction networks.

Enzyme Inhibition Studies (e.g., MAO-A, MAO-B, HDAC, CYP enzymes)

Derivatives of isoxazole have been extensively studied as inhibitors of various enzymes that are important therapeutic targets.

Monoamine Oxidase (MAO) Inhibition Monoamine oxidases A and B (MAO-A and MAO-B) are flavoenzymes that metabolize neurotransmitter amines and are key targets for treating neurological and psychiatric disorders, such as Parkinson's disease and depression. nih.govnih.gov Several studies have identified isoxazole derivatives as potent and selective inhibitors of MAO.

A series of phenylisoxazole carbohydrazides were designed and synthesized, with most compounds showing significant and selective inhibition of MAO-B in the micromolar to nanomolar range, while having no effect on MAO-A. nih.gov The most potent compound, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c), exhibited a competitive and reversible mode of inhibition. nih.gov Other studies on 2,1-benzisoxazole derivatives also found them to be specific inhibitors of MAO-B. nih.gov

| Isoxazole Derivative Class | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) | MAO-B | Potent inhibitor (nanomolar range reported) | Selective for MAO-B over MAO-A | nih.gov |

| 2,1-benzisoxazole derivative (7a) | MAO-B | 0.017 µM | Specific for MAO-B | nih.gov |

| 2,1-benzisoxazole derivative (7b) | MAO-B | 0.098 µM | Specific for MAO-B | nih.gov |

| 2,1-benzisoxazole derivative (5) | MAO-A | 3.29 µM | More potent against MAO-A | nih.gov |

Histone Deacetylase (HDAC) Inhibition Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a validated strategy for cancer therapy. nih.govnih.gov Isoxazole-based compounds have emerged as promising HDAC inhibitors. Researchers have developed a novel class of HDAC6 inhibitors based on a 3-hydroxy-isoxazole scaffold, which acts as a zinc-binding group (ZBG). nih.govtandfonline.com The most promising candidate from this series inhibited HDAC6 with an IC₅₀ value of 700 nM. nih.govtandfonline.com Another series of inhibitors incorporated an isoxazole moiety into the linker region of hydroxamic acid-based structures, resulting in compounds with nanomolar activity against HDAC isoforms. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. nih.govbohrium.com Inhibition of these enzymes can lead to significant drug-drug interactions. youtube.com Molecular docking studies have been used to predict the potential of novel isoxazole derivatives to act as inhibitors of various CYP450 isoforms. nih.govbohrium.com

In one study, a series of isoxazole derivatives were docked against six major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2C8, CYP2D6, and CYP3A4). bohrium.com The results indicated that derivatives with 4-hydroxy and 4-fluoro substitutions on the phenyl ring displayed a strong binding affinity for all the studied proteins. nih.gov Specifically, the 4-hydroxy derivative showed encouraging predicted inhibition of CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6, suggesting that isoxazole-based compounds have the potential to modulate the activity of these critical drug-metabolizing enzymes. nih.gov

Structure Activity Relationship Sar Studies of 4 Bromomethyl 3 Methyl 5 Phenylisoxazole Derivatives

Impact of Substituent Modifications on Biological Activity

Structural modifications to the 4-(bromomethyl)-3-methyl-5-phenylisoxazole core have a profound effect on the resulting biological activity. The key positions for modification are the isoxazole (B147169) ring itself (positions 3, 4, and 5) and the appended phenyl ring.

The substitution pattern on the isoxazole ring is a primary determinant of biological function. In the parent compound, these are a methyl group at C-3, a bromomethyl group at C-4, and a phenyl group at C-5.

Position 3: The methyl group at the 3-position is a common feature in many biologically active isoxazoles. For instance, in certain series of isoxazole derivatives, a C-3 methyl substituent was found to be important for potent analgesic activity and selectivity for COX-2 inhibition. nih.gov Altering this position, for example, by introducing larger alkyl groups or substituted phenyl rings, can significantly modulate the compound's activity. Studies have shown that having nitro and chlorine groups on a C-3 phenyl ring can enhance the antibacterial activity of isoxazole derivatives. ijpca.org

Position 4: The 4-position of the isoxazole ring is crucial for introducing structural diversity. The parent compound's bromomethyl group at this position is a reactive handle that can be used to synthesize a wide array of new derivatives. In other heterocyclic systems, this position has been rationally coupled with various aromatic or heteroaromatic rings to develop compounds with potent anti-tuberculosis effects. ijpca.org

Position 5: The substituent at the 5-position significantly influences the biological profile. A phenyl group, as seen in the parent scaffold, is common. However, replacing it with other aromatic systems like furan (B31954) or indole, or substituted phenyl rings, can lead to varied activities such as anticancer or anti-inflammatory effects. nih.gov For example, some studies indicate that the presence of methoxy (B1213986), dimethyl amino, and bromine groups on a C-5 phenyl ring enhances antibacterial activity. ijpca.org

| Position | Original Substituent | Effect of Modification | Potential Biological Impact |

| 3 | Methyl | Replacement with substituted phenyl rings (e.g., with nitro, chloro groups). ijpca.org | Modulation of antibacterial and anti-inflammatory activity. ijpca.orgnih.gov |

| 4 | Bromomethyl | Derivatization to introduce other functional groups or ring systems. ijpca.orgnih.gov | Introduction of new interaction points to tune activity and selectivity. |

| 5 | Phenyl | Replacement with other aryl/heteroaryl groups (e.g., furan, indole). nih.gov | Alteration of anticancer, anti-inflammatory, and analgesic profiles. nih.gov |

Modifying the phenyl ring at the 5-position of the isoxazole core is a key strategy for fine-tuning biological activity. The electronic properties and steric bulk of the substituents can dictate the interaction with biological targets.

Electron-withdrawing groups such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) on the phenyl ring have been shown to promote cytotoxicity in certain cancer cell lines and enhance sPLA₂ inhibitory activities. nih.gov For instance, isoxazole derivatives with two chloro groups at the ortho and para positions of the phenyl ring showed significant affinity for the COX-2 active site, likely due to increased hydrophobicity. rsc.org Conversely, the presence of electron-donating groups can be favorable for other activities, such as antioxidant properties. nih.govrsc.org Studies on (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles found that derivatives with a 4-methyl (electron-donating) or a 4-chloro (electron-withdrawing) substituent on the phenyl ring were the most cytotoxic against a human leukemia cell line. elsevierpure.comrsc.org

| Phenyl Ring Substituent Type | Example Groups | Observed Impact on Biological Activity |

| Electron-Withdrawing | -F, -Cl, -Br, -CF₃, -NO₂ | Often enhances anticancer and anti-inflammatory (COX-2, sPLA₂) activity. nih.gov |

| Electron-Donating | -CH₃, -OCH₃, -N(CH₃)₂ | Can enhance antioxidant or antibacterial activities. ijpca.orgnih.govrsc.org |

The bromomethyl group at the C-4 position is not just a simple substituent; it serves a dual purpose. Firstly, it can act as a key interacting moiety, potentially forming halogen bonds or other interactions within a biological target's active site. Secondly, and more significantly, it functions as a versatile and reactive chemical handle. nih.gov

Bromine is a good leaving group, making the bromomethyl moiety susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a diverse library of derivatives by introducing various heteroatom-linked substituents, including ethers, amines, amides, and sulfonamides. nih.gov This strategy enables extensive exploration of the chemical space around the isoxazole core to optimize biological activity and other drug-like properties. This synthetic platform is highly valuable for efficiently optimizing compounds towards specific biological targets. nih.gov

Pharmacophore Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For isoxazole derivatives, pharmacophore models have been developed to identify the crucial structural requirements for activity against various targets. nih.gov

A typical pharmacophore model for an isoxazole-based agonist or inhibitor might include:

Aromatic Rings: The phenyl group at the C-5 position often serves as a critical hydrophobic feature that anchors the molecule in a specific pocket of the target protein.

Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Further modifications, especially from the C-4 bromomethyl position, can introduce new hydrogen bond donors or acceptors.

Hydrophobic Features: The methyl group at the C-3 position contributes to the hydrophobic profile of the molecule.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively used to build predictive models for isoxazole derivatives. nih.gov These models help in understanding the steric and electrostatic field requirements for optimal biological activity and guide the design of new, more potent compounds.

Ligand Efficiency and Drug-Likeness Assessment

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). It is a measure of the binding energy per atom and helps in identifying small, efficient fragments that can be built upon.

Drug-Likeness: This is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. It is often evaluated using computational filters such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight (MW) over 500 daltons.

A calculated octanol-water partition coefficient (LogP) over 5.

Many isoxazole derivatives show favorable drug-like and pharmacokinetic properties in computational analyses. researchgate.net The this compound scaffold and its simple derivatives generally fall within the parameters of Lipinski's rule, making them attractive starting points for drug discovery programs. nih.gov

| Compound | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |

| This compound | C₁₁H₁₀BrNO | 252.11 | ~3.2 | 0 | 2 | 0 |

| 4-(Aminomethyl)-3-methyl-5-phenylisoxazole | C₁₁H₁₂N₂O | 188.23 | ~1.8 | 1 | 3 | 0 |

| 4-(Hydroxymethyl)-3-methyl-5-phenylisoxazole | C₁₁H₁₁NO₂ | 189.21 | ~1.7 | 1 | 3 | 0 |

Future Research Perspectives and Translational Potential

Development of Novel Synthetic Pathways

While established methods for synthesizing isoxazole (B147169) derivatives exist, ongoing research aims to develop more efficient, sustainable, and versatile synthetic routes. Recent advancements have focused on transition metal-catalyzed cycloadditions and green chemistry approaches to improve the synthesis of these compounds. nih.govrsc.org The development of novel synthetic strategies is crucial for creating a wider array of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govrsc.org

Future efforts in this area are likely to concentrate on:

Green Chemistry: Employing environmentally friendly solvents and catalysts to reduce the environmental impact of synthesis.

One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of complex molecules in a single step, improving efficiency and reducing waste.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of isoxazole compounds.

A key area of interest is the development of new synthetic methodologies for 3-phenyl-5-(bromomethyl)isoxazoles specifically, aiming for improved product selectivity and yield. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

Isoxazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. rsc.org These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net The structural versatility of the isoxazole ring allows for modifications that can enhance pharmacological properties and target specificity. nih.govrsc.org

Future research will likely focus on:

Identification of Novel Targets: Screening 4-(bromomethyl)-3-methyl-5-phenylisoxazole and its analogues against a broader range of biological targets to uncover new therapeutic potentials.